molecular formula C11H12O B12560290 2-Methylidene-4-phenylbut-3-en-1-ol CAS No. 185410-42-8

2-Methylidene-4-phenylbut-3-en-1-ol

Cat. No.: B12560290
CAS No.: 185410-42-8
M. Wt: 160.21 g/mol
InChI Key: GTAXOMVVESYOHA-UHFFFAOYSA-N
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Description

2-Methylidene-4-phenylbut-3-en-1-ol is an organic compound with the molecular formula C11H12O It is a derivative of butenol and features a phenyl group attached to the butenol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylidene-4-phenylbut-3-en-1-ol can be achieved through several methods. One common approach involves the reaction of 4-phenylbut-3-en-2-one with suitable reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Methylidene-4-phenylbut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylbutenone derivatives, while reduction can produce phenylbutanol derivatives.

Scientific Research Applications

2-Methylidene-4-phenylbut-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methylidene-4-phenylbut-3-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes at the molecular level. detailed studies on its exact mechanism of action are still ongoing.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-3-en-2-ol: A closely related compound with similar structural features.

    2-Phenylbut-3-en-2-ol: Another related compound with slight variations in the molecular structure.

Uniqueness

2-Methylidene-4-phenylbut-3-en-1-ol is unique due to the presence of the methylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

185410-42-8

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methylidene-4-phenylbut-3-en-1-ol

InChI

InChI=1S/C11H12O/c1-10(9-12)7-8-11-5-3-2-4-6-11/h2-8,12H,1,9H2

InChI Key

GTAXOMVVESYOHA-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)C=CC1=CC=CC=C1

Origin of Product

United States

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